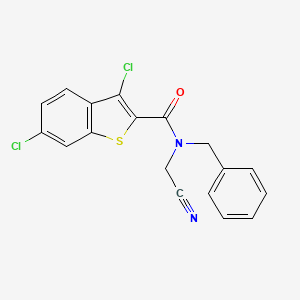![molecular formula C22H24N6 B2475108 N~4~-(2,4-ジメチルフェニル)-1-メチル-N~6~-(2-フェニルエチル)-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン CAS No. 896002-49-6](/img/structure/B2475108.png)
N~4~-(2,4-ジメチルフェニル)-1-メチル-N~6~-(2-フェニルエチル)-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6 and its molecular weight is 372.476. The purity is usually 95%.
BenchChem offers high-quality N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
この化合物は、抗腫瘍特性について調査されています。ある研究では、新規なN4-アルキル-N2-フェニル-ピロロ[3,2-d]ピリミジン-2,4-ジアミン誘導体(本化合物を含む)が合成され、評価されました。これらの誘導体は、ヒト乳がん細胞およびヒト胃がん細胞に対して抗増殖活性を示しました。 特に、最も強力な化合物は、CDK6阻害剤としてよく知られている陽性対照であるパルボシクリブと比較して、超抗腫瘍活性を示しました .
CDK6阻害
サイクリン依存性キナーゼ(CDK)は、細胞周期制御と転写において重要な役割を果たします。特にCDK6は、がん治療のための有望な標的として特定されています。本化合物は、CDK6阻害活性について試験され、良好な結果を示しました。 分子ドッキングシミュレーションによるCDK6との結合モデルを理解することで、創薬のための貴重な知見が得られます .
新規構造の探求
多くの報告されているCDK阻害剤は、N-(ピリジン-2-イル)ピリミジン-2-アミンまたはN-フェニルピリミジン-2-アミン核などの共通の構造的特徴を共有しています。本化合物は、ピロールの2,3位をN-フェニルピリミジン-2-アミンの5,6位に組み込むことで、この傾向から脱却しています。 この新規構造は、抗腫瘍活性と選択性を向上させた化合物を設計するための可能性を開きます .
セミカルバゾン合成
別の研究では、2,4-ジメチルフェニル置換基を持つセミカルバゾンが合成されました。 本化合物とは直接関係ありませんが、この研究は、有機合成における2,4-ジメチルフェニル部分の汎用性を強調しています .
コア構造の改変
本化合物のコア構造である2,4-ジアミノピリミジンは、さまざまな方法で改変されています。たとえば、特定の位置に異なる基を置換することで、2,4-ジアミノ-6-置換ピリミジンが合成されました。 このような改変は、化合物の生物活性と薬理学的プロファイルに影響を与える可能性があります .
創薬の可能性
本化合物は、そのユニークな構造と有望な活性から、創薬の出発点として役立ちます。研究者は、さらなる改変を検討し、その特性を最適化し、その足場に基づいて新規治療薬を開発する可能性があります。
CDK6阻害剤としての新規N4-アルキル-N2-フェニル-ピロロ[3,2-d]ピリミジン-2,4-ジアミン誘導体の設計、合成、および抗腫瘍活性 4-アミノ酪酸アミノトランスフェラーゼ阻害剤としてのN4-(2,4-ジメチルフェニル)セミカルバゾンの合成 求核置換反応による2,4-ジアミノピリミジンコア構造の合成
作用機序
Target of Action
The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its target, CDK6, by inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .
Pharmacokinetics
The compound’s potent antitumor activities suggest that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is evidenced by the observed antitumor activities against human breast cancer cells and human gastric cancer cells .
Action Environment
These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
特性
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15-9-10-19(16(2)13-15)25-20-18-14-24-28(3)21(18)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYWSFGMLFGYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2475026.png)



![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)

![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2475039.png)





